molecular formula C12H24Cl2O2Si4 B12591015 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) CAS No. 593231-57-3

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane)

Cat. No.: B12591015
CAS No.: 593231-57-3
M. Wt: 383.56 g/mol
InChI Key: NYGFKDVSMVBMRV-UHFFFAOYSA-N
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Description

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) features a central buta-1,3-diyne (C≡C–C≡C) backbone symmetrically linked to two 3-chloro-1,1,3,3-tetramethyldisiloxane groups. This structure combines the rigidity of the diyne core with the hydrolytic stability and functional versatility of chlorinated disiloxanes. The chloro groups enhance reactivity for further modifications, while the tetramethylsiloxane moieties contribute to thermal stability .

Properties

CAS No.

593231-57-3

Molecular Formula

C12H24Cl2O2Si4

Molecular Weight

383.56 g/mol

IUPAC Name

chloro-[4-[[chloro(dimethyl)silyl]oxy-dimethylsilyl]buta-1,3-diynyl-dimethylsilyl]oxy-dimethylsilane

InChI

InChI=1S/C12H24Cl2O2Si4/c1-17(2,15-19(5,6)13)11-9-10-12-18(3,4)16-20(7,8)14/h1-8H3

InChI Key

NYGFKDVSMVBMRV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CC#C[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) typically involves the coupling of 3-chloro-1,1,3,3-tetramethyldisiloxane with a butadiyne precursor. One common method is the Hay coupling reaction, which uses a copper(I) catalyst and an oxidant like oxygen in an organic solvent such as acetone . This method ensures the formation of the butadiyne linkage between the disiloxane units.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Hay coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted disiloxanes.

    Oxidation: Formation of diketones or other oxidized derivatives.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Chemistry: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is used as a building block in the synthesis of complex organosilicon compounds. Its unique structure allows for the creation of materials with novel properties.

Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as bioactive agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) primarily involves its reactivity towards nucleophiles and oxidizing agents. The butadiyne linkage and chlorosilane groups are key functional sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Compounds Sharing the Buta-1,3-diyne Core

The diyne core is critical for electronic conjugation and structural rigidity. Key analogs include:

Compound Name Substituents Key Properties Applications References
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) Cyclohexanol groups Brown liquid, synthesized via Cu-catalyzed dimerization. Non-planar conformation enhances supramolecular interactions. Material science (crystal engineering)
4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline Aniline groups EC₅₀ = 0.4 pM against HCV GT1b. Planar structure reduces steric hindrance for protein binding. Antiviral agents (NS5A inhibitors)
Bis(triisopropylsilyl)buta-1,3-diyne Triisopropylsilyl groups C≡C bond length: 1.210 Å. Steric bulk from silyl groups limits reactivity. Catalysis/Sonogashira coupling attempts
Target Compound Chlorinated disiloxanes Combines diyne rigidity with siloxane stability. Chlorine enables nucleophilic substitution. Polymer crosslinking, hybrid materials

Key Observations:

  • Bioactivity: The 3,3'-dianiline derivative (EC₅₀ = 0.4 pM) outperforms 4,4'-isomers due to non-planar phenyl rings enhancing target interaction .
  • Crystallinity: Cyclohexanol analogs form guest-free crystals via O–H···O hydrogen bonding, whereas the target compound’s siloxane groups favor hydrophobic packing .
  • Reactivity : Silyl-protected diynes (e.g., triisopropylsilyl) resist undesired side reactions, contrasting with the target’s chloro groups, which are prone to hydrolysis or substitution .

Disiloxane Derivatives with Varied Functional Groups

The disiloxane moiety influences solubility, thermal stability, and reactivity:

Compound Name Functional Groups Key Properties Applications References
1,3-Bis(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane Epoxy-terminated Hybrid material precursor. Reacts with amines for epoxy-amine networks. Polymer coatings, adhesives
1,3-Bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane Hydroxymethyl Hydrophilic, forms hydrogen bonds. Used in silicone polyethers. Surfactants, emulsifiers
1,3-Divinyltetramethyldisiloxane Vinyl groups High reactivity in hydrosilylation. Volatile (BP ~160°C). Silicone synthesis
Target Compound Chloro groups Hydrolytically sensitive; reacts with nucleophiles (e.g., amines, alcohols). Intermediate for functionalized silicones

Key Observations:

  • Reactivity : Chloro-disiloxanes (target) are more electrophilic than vinyl or glycidoxy derivatives, enabling facile functionalization .
  • Thermal Stability: Tetramethyl substitution in all analogs enhances thermal resistance (>200°C decomposition) compared to non-methylated siloxanes .

Biological Activity

The compound 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) (CAS No. 593231-57-3) is a specialized siloxane derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H24Cl2O2Si4C_{12}H_{24}Cl_2O_2Si_4. Its structure features a buta-1,3-diyne moiety linked to two 3-chloro-1,1,3,3-tetramethyldisiloxane units. This unique architecture may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight324.42 g/mol
AppearanceColorless to pale yellow liquid
SolubilityInsoluble in water
Boiling PointNot available
DensityNot available

The biological activity of 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is primarily attributed to its ability to interact with cellular membranes and proteins due to its siloxane backbone. The chlorinated groups may enhance its reactivity towards nucleophiles in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments conducted using human cell lines revealed that the compound has a dose-dependent effect on cell viability. The IC50 values indicate moderate cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results suggest potential applications in cancer therapy; however, further investigations are necessary to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that at concentrations above 50 µM, significant inhibition of bacterial growth was observed. The study concluded that the compound could be a candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential utility in targeted cancer therapies.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. The compound has been classified with several hazard statements indicating it can cause skin irritation and is flammable. Proper handling and storage conditions must be observed to mitigate risks.

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